4-amino-5,6-dihydro-2H-pyran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-5,6-dihydro-2H-pyran-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound features a six-membered ring containing both nitrogen and oxygen atoms, which contributes to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5,6-dihydro-2H-pyran-3-carbonitrile typically involves multicomponent reactions (MCRs). One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst. This method is favored due to its efficiency, atom economy, and the ability to produce the compound in high yields .
Industrial Production Methods
Industrial production of this compound often employs similar multicomponent reactions but on a larger scale. The use of recyclable catalysts and green solvents like polyethylene glycol (PEG-400) and glycerol has been explored to make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
4-amino-5,6-dihydro-2H-pyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyran derivatives .
Scientific Research Applications
4-amino-5,6-dihydro-2H-pyran-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a building block for biologically active molecules, including those with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features and reactivity.
Industry: It is used in the development of new materials and as a precursor in various industrial chemical processes
Mechanism of Action
The mechanism by which 4-amino-5,6-dihydro-2H-pyran-3-carbonitrile exerts its effects is primarily through its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes and receptors. Detailed studies on its molecular targets and pathways are still ongoing, but its ability to form stable complexes with biological macromolecules is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-amino-4H-pyran-3-carbonitrile: Similar in structure but lacks the dihydro functionality.
3,4-dihydro-2H-pyran-6-carbonitrile: Another related compound with slight structural differences.
2-amino-3-cyano-4H-chromene: Contains a chromene ring instead of a pyran ring .
Uniqueness
4-amino-5,6-dihydro-2H-pyran-3-carbonitrile is unique due to its combination of amino and nitrile functional groups within a dihydropyran ring. This unique structure imparts distinct reactivity and potential for forming diverse derivatives, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
4-amino-3,6-dihydro-2H-pyran-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-3-5-4-9-2-1-6(5)8/h1-2,4,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKBNQTWIASHLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=C1N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.